[(2-Chlorobenzyl)thio]acetic acid
Overview
Description
[(2-Chlorobenzyl)thio]acetic acid, also known as CBA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used in a variety of laboratory experiments. CBA is a derivative of acetic acid and has a molecular formula of C7H7ClO2S. It is an important compound in the fields of organic chemistry, biochemistry, and drug discovery.
Scientific Research Applications
Electrochemical and Electrochromic Properties
The study on thiophene-3-acetic acid, closely related to the chemical structure of interest, demonstrates its application in electrochemical and electrochromic processes. Polymerized thiophene-3-acetic acid films exhibit significant electrochromic efficiency, changing color from red to black under electrochemical stimulus. This feature makes it a candidate for applications in smart windows and display technologies due to its robust electrochromic cycling stability over 600 cycles, although with a noted decrease in efficiency over time (Giglioti et al., 2004).
Catalytic and Chemical Synthesis Applications
Research has also highlighted the catalytic potential of compounds structurally similar to “[(2-Chlorobenzyl)thio]acetic acid” in the synthesis of acetic acid from methane, showcasing an innovative approach to converting natural gas into valuable petrochemicals. This method involves a direct, selective oxidative condensation of methane to acetic acid, facilitated by palladium catalysis at moderate temperatures, offering a more streamlined alternative to traditional processes (Periana et al., 2003).
Sensor and Adsorption Technologies
Furthermore, the chemical framework of “this compound” suggests utility in adsorption and sensor technologies. Studies on related acetic acid derivatives have examined their adsorption capacities and thermodynamics, indicating their effectiveness in removing pollutants from aqueous solutions. Such materials could be pivotal in environmental remediation efforts, particularly in the adsorption of herbicides and other organic contaminants (Aksu & Kabasakal, 2004).
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets at a molecular level, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that the compound influences multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [(2-Chlorobenzyl)thio]acetic acid. These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXHOHCNQNSYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326081 | |
Record name | [(2-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66516-65-2 | |
Record name | o-Chlorobenzylmercaptoacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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